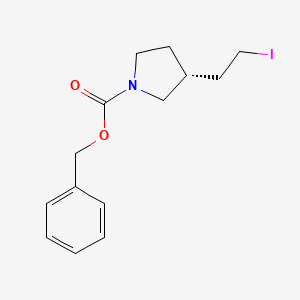
(R)-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, an iodoethyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-3-(2-iodoethyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, which can lead to higher yields and improved product purity. Additionally, the use of flow reactors can minimize the formation of by-products and reduce the overall environmental impact of the synthesis.
化学反応の分析
Types of Reactions
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodoethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodoethyl group can be reduced to form the corresponding ethyl group.
Substitution: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH), ammonia (NH₃), and thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of benzyl 3-(2-formylethyl)pyrrolidine-1-carboxylate or benzyl 3-(2-carboxyethyl)pyrrolidine-1-carboxylate.
Reduction: Formation of benzyl 3-(2-ethyl)pyrrolidine-1-carboxylate.
Substitution: Formation of benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, or benzyl 3-(2-thioethyl)pyrrolidine-1-carboxylate.
科学的研究の応用
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The iodoethyl group can participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to the formation of stable enzyme-inhibitor complexes. Additionally, the benzyl group can enhance the binding affinity of the compound to its target by providing hydrophobic interactions.
類似化合物との比較
Similar Compounds
- ®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-methyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-ethyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
Uniqueness
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. The benzyl group also provides additional sites for chemical modification, allowing for the design of derivatives with improved properties. Compared to similar compounds, ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may exhibit different reactivity and biological activity, making it a valuable tool in scientific research and drug development.
特性
分子式 |
C14H18INO2 |
|---|---|
分子量 |
359.20 g/mol |
IUPAC名 |
benzyl (3R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m0/s1 |
InChIキー |
DTGMMFMNVZHZHL-LBPRGKRZSA-N |
異性体SMILES |
C1CN(C[C@H]1CCI)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CN(CC1CCI)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


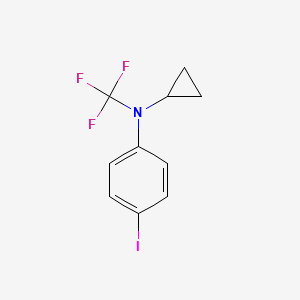

![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
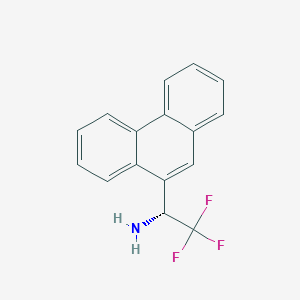
silane](/img/structure/B13949003.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)

![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
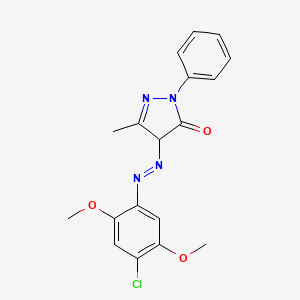



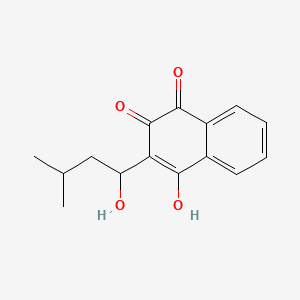
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
